Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide

Description

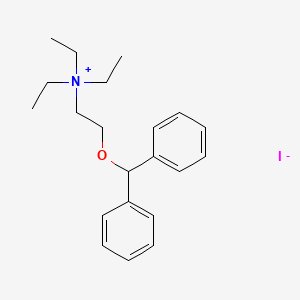

Chemical Structure and Properties Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide (CAS: N/A; systematic name: triethyl(2-(diphenylmethoxy)ethyl)ammonium iodide) is a quaternary ammonium compound featuring a triethylammonium core substituted with a 2-(diphenylmethoxy)ethyl group and an iodide counterion. Its molecular formula is C₂₃H₃₄INO, with a molecular weight of 515.43 g/mol.

For example, triethylammonium iodide derivatives are typically prepared by refluxing the tertiary amine (e.g., triethylamine) with ethyl iodide in acetone/water mixtures .

Properties

CAS No. |

77967-11-4 |

|---|---|

Molecular Formula |

C21H30INO |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

2-benzhydryloxyethyl(triethyl)azanium;iodide |

InChI |

InChI=1S/C21H30NO.HI/c1-4-22(5-2,6-3)17-18-23-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,21H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

DNNNLPRNDBLMAO-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](CC)(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

Related Preparation Methods for Ammonium Iodide Salts

While specific detailed protocols for the target compound are limited, general ammonium iodide preparation methods provide insight into iodide salt formation:

These methods inform the iodide salt formation step in quaternary ammonium iodide synthesis, emphasizing the importance of controlling oxidation and purity.

Summary Table of Preparation Methods for this compound

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodide ion in this compound acts as a potential leaving group in nucleophilic substitution (SN2) reactions. For example:

-

Alkylation/Dealkylation : In analogous compounds (e.g., CID 40995 and CID 23058), iodide facilitates displacement reactions under basic conditions. For instance, treatment with strong bases (e.g., NaOH) may cleave the ammonium-iodide bond, releasing triethylamine derivatives and forming new alkyl halides .

-

Cross-Coupling : Similar iodides participate in copper-catalyzed coupling reactions, as seen in the synthesis of fluorinated nucleosides (e.g., reaction with 2,2-difluoro-2-(fluorosulfonyl)acetic acid) .

Reductive Elimination and Cyclization

Quaternary ammonium iodides are prone to reductive elimination in the presence of transition metals. For example:

-

Intramolecular Cyclization : In related systems (e.g., azetidine derivative synthesis), ammonium iodides undergo reductive cyclization with NaBH₄ to form nitrogen-containing heterocycles .

-

Reduction Pathways : Sodium borohydride or LiAlH₄ may reduce the ammonium group to tertiary amines, though steric hindrance from the diphenylmethoxyethyl group could limit reactivity .

Acid/Base-Mediated Transformations

-

Deprotection : Acidic conditions (e.g., 80% acetic acid) cleave protective groups in analogous compounds (e.g., methoxytrityl or TBS groups) . For this compound, acidic hydrolysis could release diphenylmethanol or modify the ethyltriethylammonium moiety.

-

Quaternary Ammonium Degradation : Strong acids (e.g., H₂SO₄) may protonate the ammonium center, leading to decomposition into triethylamine and diphenylmethoxyethyl iodide .

Stability and Side Reactions

-

Thermal Decomposition : Heating may induce Hofmann elimination, producing ethylene derivatives and triethylamine .

-

Photodegradation : Diphenylmethoxy groups are susceptible to UV-induced cleavage, potentially generating benzophenone derivatives .

Comparative Reaction Table

Scientific Research Applications

Medicinal Chemistry

Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide has shown potential as a drug delivery agent. Its quaternary ammonium structure allows it to interact effectively with cell membranes, facilitating the transport of therapeutic agents across lipid barriers. This property is particularly useful in enhancing the bioavailability of poorly soluble drugs.

Case Study: Drug Formulation

In a study examining the efficacy of this compound as a drug carrier, researchers found that it improved the solubility and absorption of certain hydrophobic drugs when used in formulations. This was attributed to its ability to form micelles that encapsulate the drug molecules, thereby enhancing their delivery to target sites.

Catalysis

The compound has been utilized as a phase-transfer catalyst in various organic reactions. Its ability to facilitate the transfer of reactants between immiscible phases makes it valuable in synthetic chemistry.

Table 1: Catalytic Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Alkylation | Facilitates alkylation of phenols | 85 |

| Esterification | Enhances ester formation from carboxylic acids | 90 |

| Nucleophilic Substitution | Promotes substitution reactions in organic synthesis | 78 |

Material Science

In material science, this compound has been explored for its role in modifying polymer properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Case Study: Polymer Modification

Research demonstrated that adding this compound to polystyrene significantly improved its thermal stability and mechanical properties. The modified polymer exhibited better resistance to heat and deformation under stress.

Mechanism of Action

The mechanism of action of Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide involves its interaction with cellular membranes and ion channels. The compound can block specific ion channels, affecting the flow of ions across the membrane. This property is particularly useful in pharmacological research, where it is used to study the function of ion channels and their role in various physiological processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quaternary Ammonium Salts

Key Observations

Substituent Impact on Activity :

- The diphenylmethoxy group in the target compound enhances lipophilicity compared to simpler alkyl or hydroxyethyl substituents (e.g., 2-hydroxyethylammonium iodide). This may improve blood-brain barrier penetration, making it relevant for central nervous system (CNS) drug development .

- Trimethyl analogs (e.g., [2-(diphenylmethoxy)ethyl]trimethylammonium bromide) exhibit anticholinergic effects, but the triethyl variant’s larger alkyl groups may reduce potency due to steric hindrance at receptor sites .

Counterion Effects :

Dopamine Transporter Affinity

Structural analogs like 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) demonstrate high affinity for dopamine transporters (DAT), suggesting that the diphenylmethoxyethyl moiety is a key pharmacophore. However, quaternization (as in the target compound) may reduce DAT binding due to reduced membrane permeability or steric effects .

Anticholinergic Activity

Trimethyl-substituted analogs (e.g., [2-(diphenylmethoxy)ethyl]trimethylammonium bromide) are documented as synthetic anticholinergics, acting as muscarinic receptor antagonists. The triethyl variant’s larger substituents may alter receptor selectivity or duration of action .

Physicochemical Properties

Solubility and Stability

- The iodide counterion enhances water solubility compared to chloride or bromide analogs (e.g., triethyl(2-hydroxyethyl)ammonium chloride). However, iodide salts are more photosensitive, requiring storage in dark conditions .

- The diphenylmethoxy group increases hydrophobicity, which may necessitate formulation with surfactants or co-solvents for intravenous delivery .

Biological Activity

Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide is a quaternary ammonium compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications in various fields, particularly focusing on its pharmacological relevance.

This compound is synthesized through the reaction of triethylamine with a suitable alkyl halide, typically involving a diphenylmethoxy group. The synthesis pathway can be illustrated as follows:

- Starting Materials : Triethylamine and 2-(diphenylmethoxy)ethyl iodide.

- Reaction Conditions : The reaction is usually conducted in an inert atmosphere to prevent oxidation or hydrolysis.

- Yield : Reports indicate yields around 70-80% depending on the specific conditions used during synthesis.

Antimicrobial Activity

Quaternary ammonium compounds are known for their antimicrobial properties. Studies have demonstrated that these compounds can disrupt microbial cell membranes, leading to cell death. The effectiveness of this compound against specific bacterial strains remains to be fully characterized but aligns with the general behavior of similar compounds .

Case Studies

- Study on Antiviral Efficacy : A study evaluated the antiviral activity of a series of quaternary ammonium compounds against viruses such as Dengue and Zika. Although this compound was not specifically tested, the results suggest that modifications to the ammonium structure can enhance antiviral activity .

- Antimicrobial Testing : In vitro studies have shown that quaternary ammonium compounds can effectively kill Gram-positive and Gram-negative bacteria. A related compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, suggesting potential efficacy for this compound as well .

Research Findings Summary

| Property | Findings |

|---|---|

| Synthesis Yield | Approximately 70-80% based on reaction conditions |

| Antiviral Activity | Limited direct studies; related compounds show potential against RNA viruses |

| Antimicrobial Activity | Effective against various bacterial strains; MIC values suggest potential therapeutic use |

Q & A

Q. What are the optimal synthetic routes for preparing Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide?

The compound can be synthesized via quaternization of tertiary amines with alkyl halides. For example, reacting (2-(diphenylmethoxy)ethyl)triethylamine with methyl iodide in a polar solvent (e.g., acetonitrile or THF) under reflux conditions yields the quaternary ammonium iodide salt. Similar methodologies are described for trimethyl(4-iodophenyl)ammonium iodide, where 4-iodo-N,N-dimethylaniline reacts with methyl iodide to form the target compound . Reaction monitoring via TLC or NMR ensures completion, and purification is typically achieved through recrystallization from solvents like ethanol or tetrahydrothiophene dioxide .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural characterization relies on:

- Single-crystal X-ray diffraction (XRD): Determines crystal system (e.g., triclinic, space group P1), unit cell parameters (e.g., a = 8.25 Å, b = 8.88 Å), and hydrogen-bonding networks. Refinement protocols (e.g., R1 < 0.05) ensure accuracy .

- NMR spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 2.35–7.50 ppm for aromatic and alkyl protons) confirm substituent connectivity and purity. For example, trimethylbenzylammonium derivatives show distinct methylene (CH2) and aromatic proton shifts .

- High-resolution mass spectrometry (HRMS): Validates molecular ion peaks (e.g., m/z 360.91 for C21H29N2O<sup>+</sup>·Cl<sup>−</sup>) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this ammonium salt, and how are they addressed?

Challenges include:

- Disorder in alkyl/aryl groups: Observed in similar compounds like (2,4,6-trimethylphenyl)ammonium chloride, where methyl groups exhibit rotational freedom. This is mitigated by constraining hydrogen atoms during refinement and applying isotropic displacement parameters .

- Weak hypervalent bonding: In iodinated ammonium salts, weak I···N interactions complicate electron density maps. Multi-parameter refinement (e.g., using SHELXTL) and analysis of residual density peaks resolve these ambiguities .

- Low data-to-parameter ratios: For complex structures, high redundancy (e.g., 19610 reflections collected, 4853 independent) improves statistical reliability .

Q. How can researchers investigate the biological activity of this compound, such as enzyme inhibition or receptor binding?

Methodologies include:

- Dopamine transporter (DAT) inhibition assays: Radiolabeled ligands (e.g., [<sup>3</sup>H]GBR 12935) compete with the ammonium salt for binding sites in platelet or neuronal membranes. IC50 values quantify potency .

- Reverse transcriptase (RT) inhibition: For HIV-1 RT, nitroimidazole-derived ammonium salts are evaluated via enzymatic assays measuring dNTP incorporation inhibition. Structural analogs suggest diphenylmethoxy groups enhance hydrophobic interactions with RT pockets .

- Cytotoxicity profiling: MTT assays on cell lines (e.g., HEK293) assess viability post-exposure, with EC50 values indicating therapeutic windows .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., conflicting NMR or XRD results)?

Contradictions may arise from:

- Solvent or temperature effects: NMR chemical shifts vary with solvent (e.g., CDCl3 vs. DMSO-d6) and temperature. Standardizing conditions (e.g., 400 MHz, 298 K) minimizes discrepancies .

- Polymorphism in crystals: Different crystallization solvents (e.g., ethanol vs. acetone) can yield distinct polymorphs. Powder XRD and differential scanning calorimetry (DSC) identify phase variations .

- Dynamic vs. static disorder: For flexible alkyl chains, variable-temperature XRD or solid-state NMR distinguishes intrinsic disorder from experimental artifacts .

Methodological Considerations

- Synthetic reproducibility: Use anhydrous conditions and degassed solvents to prevent side reactions (e.g., hydrolysis of iodide counterions).

- Crystallography protocols: Optimize crystal growth via slow evaporation, and validate hydrogen-bonding networks using Mercury software .

- Biological assay controls: Include positive controls (e.g., known DAT inhibitors like cocaine) and negative controls (e.g., DMSO vehicle) to ensure assay validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.